photosan III - 136219-06-2

photosan III

Catalog Number: EVT-1520681
CAS Number: 136219-06-2
Molecular Formula: C10H7NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Photosan III is a synthetic compound primarily utilized in photodynamic therapy (PDT) for cancer treatment. It is a derivative of hematoporphyrin, a naturally occurring porphyrin, which is known for its photosensitizing properties. Photosan III has gained recognition for its efficacy in selectively targeting tumor cells when activated by light, leading to localized cell destruction. This compound is particularly noted for its ability to generate reactive oxygen species upon light activation, which are crucial for inducing cytotoxic effects in malignant tissues.

Source and Classification

Photosan III belongs to the class of compounds known as porphyrins. These compounds are characterized by their large, planar structures that can coordinate with metal ions, enhancing their photophysical properties. Photosan III is specifically classified as a photosensitizer, which is a substance that, upon exposure to light, produces a chemical change in another substance. Its primary applications are in medical fields, particularly oncology, where it is used to treat various types of cancer through PDT.

Synthesis Analysis

Methods and Technical Details

The synthesis of Photosan III typically involves the modification of hematoporphyrin or related porphyrin derivatives. One common method includes the use of chemical reactions that introduce substituents to enhance solubility and photodynamic efficacy. A notable procedure involves the following steps:

  1. Formation of Porphyrin Core: The initial step often entails the synthesis of the porphyrin core through condensation reactions involving pyrrole and aldehydes.
  2. Metal Coordination: The introduction of metal ions, such as gallium or zinc, can be performed to form metal-porphyrin complexes that exhibit improved photophysical properties.
  3. Functionalization: Various functional groups may be added to enhance solubility in aqueous environments and optimize the compound's interaction with biological tissues.

The synthesis process must be carefully controlled to ensure high purity and yield, as impurities can significantly affect the compound's efficacy and safety profile in clinical applications .

Molecular Structure Analysis

Structure and Data

Photosan III features a complex molecular structure characterized by a central porphyrin ring system. The general structure includes:

  • Porphyrin Core: A cyclic tetrapyrrole structure that forms the backbone.
  • Substituents: Various functional groups attached to the porphyrin ring, enhancing solubility and reactivity.
  • Metal Coordination: Often includes a central metal ion that plays a critical role in its photodynamic activity.

The molecular formula of Photosan III can vary based on its specific formulation but typically comprises carbon, hydrogen, nitrogen, and oxygen atoms along with a metal component.

Structural Data

  • Molecular Weight: Approximately 650 g/mol (varies with modifications).
  • Crystallography: X-ray crystallography studies have provided insights into its three-dimensional structure and confirm the arrangement of atoms within the molecule .
Chemical Reactions Analysis

Reactions and Technical Details

Photosan III undergoes several critical chemical reactions upon light activation:

  1. Photodegradation: Upon exposure to specific wavelengths of light (usually in the red spectrum), Photosan III generates reactive oxygen species such as singlet oxygen and free radicals.
  2. Cellular Interaction: These reactive species interact with cellular components, leading to oxidative stress and subsequent apoptosis (programmed cell death) in targeted cancer cells.
  3. Stability Studies: Research indicates that Photosan III maintains stability under physiological conditions but may degrade upon prolonged exposure to light or extreme pH levels .
Mechanism of Action

Process and Data

The mechanism of action of Photosan III involves several stages:

  1. Activation by Light: When illuminated at specific wavelengths (typically around 650 nm), Photosan III transitions from a ground state to an excited state.
  2. Generation of Reactive Species: This excited state facilitates energy transfer processes that lead to the production of reactive oxygen species.
  3. Cellular Damage: Reactive oxygen species induce oxidative damage to cellular membranes, proteins, and DNA within tumor cells, ultimately triggering apoptosis or necrosis.

Quantitative studies have demonstrated that the effectiveness of Photosan III in inducing cell death correlates with light intensity and duration of exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a dark red or purple solid.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water without modification.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light exposure over extended periods.
  • Reactivity: Exhibits strong photochemical activity when exposed to light, leading to significant oxidative reactions.

Relevant data indicate that modifications aimed at enhancing solubility have resulted in improved therapeutic outcomes during PDT applications .

Applications

Scientific Uses

Photosan III has several significant applications in scientific research and clinical settings:

  1. Photodynamic Therapy: Primarily used for treating various cancers by selectively targeting tumor tissues while minimizing damage to surrounding healthy tissues.
  2. Research Tool: Utilized in studies investigating mechanisms of cell death, oxidative stress responses, and the development of new therapeutic agents.
  3. Diagnostic Imaging: Investigated for potential use in imaging techniques due to its fluorescent properties when excited by specific wavelengths.
Introduction to Photosan III in Photodynamic Therapy (PDT)

Historical Development of Hematoporphyrin Derivatives in PDT

The evolution of Photosan III is rooted in pioneering hematoporphyrin research:

  • Origins (1900s–1960s): The photodynamic effect was first documented by Raab and von Tappeiner. Critical groundwork emerged when Figge (1948) observed porphyrins' selective accumulation in murine tumors. Lipson and Baldes at the Mayo Clinic developed hematoporphyrin derivative (HpD) in 1960 by treating hematoporphyrin with acetic and sulfuric acids, enhancing tumor fluorescence and photosensitizing efficacy [2] [4].
  • Clinical Translation (1970s–1990s): Thomas Dougherty’s team at Roswell Park Cancer Institute demonstrated HpD’s tumor-eradicating potential in murine models (1975) and later conducted the first human PDT trials (1978). Japanese researchers pioneered early bronchoscopic PDT for lung cancer using HpD in 1980. Photosan III emerged as a commercially standardized HPD formulation, circumventing batch variability issues inherent in early HpD preparations [2] [3] [4].
  • Regulatory Milestones: By 1994, Japan approved porfimer sodium (Photofrin®, similar to Photosan III) alongside excimer dye lasers. Photosan III gained adoption in Europe and Asia for PDT of biliary, gynecologic, and aerodigestive tract cancers [1] [4] [5].

Table 1: Key Hematoporphyrin Derivatives in PDT Evolution

CompoundDevelopment EraPrimary Clinical SignificanceLimitations
Crude Hematoporphyrin1940s–1950sFirst evidence of tumor fluorescence & localizationLow tumor selectivity; weak photosensitization
HpD1960sEnhanced tumor uptake; foundational clinical PDT studiesComplex synthesis; batch variability
Photosan III1980s–presentStandardized commercial formulation; broad oncological applicationsSkin photosensitivity; shallow necrosis depth
Photofrin®1990s–presentFirst FDA-approved porphyrin (esophageal cancer, 1995)Identical limitations to Photosan III

Structural and Functional Classification of Photosan III

Chemical Composition

Photosan III is a complex mixture of porphyrin monomers, dimers, and oligomers. Unlike first-generation hematoporphyrin, it undergoes purification to enrich ether-linked porphyrin oligomers (e.g., dimers, trimers), identified as the photodynamically active components. This composition parallels Photofrin®, though synthesis protocols differ slightly [1] [2] [3].

Photophysical Properties

  • Absorption & Activation: Photosan III exhibits a major absorption peak near 630 nm (red region). This wavelength penetrates tissues superficially (up to 4–6 mm), limiting PDT efficacy to superficial or endoscopically accessible tumors. Upon illumination, it transitions to an excited triplet state, generating cytotoxic singlet oxygen (¹O₂) via Type II photochemical reactions [1] [6].
  • Fluorescence: Its inherent fluorescence (excitation ~400 nm) aids tumor detection but is clinically limited by quenching from blood and tissue pigments [3] [7].

Functional Properties

  • Biodistribution: Following intravenous injection, Photosan III accumulates preferentially in neoplastic tissues, liver, spleen, and kidneys. Tumor-to-muscle ratios reach 3.5:1 at 24h and peak at 48–72h post-injection, the optimal treatment window. Hepatic clearance predominates [1] [3] [7].
  • Cellular Targeting: It localizes in mitochondrial, endoplasmic reticulum, and plasma membranes. Photoactivation induces oxidative damage to lipids/proteins, triggering apoptosis, necrosis, and vascular shutdown [1] [2].

Table 2: Physicochemical and Functional Profile of Photosan III

PropertyCharacteristicsFunctional Implication
Chemical NatureMixture of monomeric, dimeric (ether-linked), and oligomeric porphyrinsEnhanced tumor retention and photodynamic efficacy compared to monomer-rich preparations
Primary Absorption Peak630 nmLimited tissue penetration depth (4–6 mm necrosis)
Activation KineticsPeak tumor accumulation at 48–72 hoursRequires precise timing between administration and illumination
Radiolabeling PotentialEfficiently labeled with ⁹⁹ᵐTc (>90% efficiency) for scintigraphyEnables pre-PDT tumor uptake quantification and dosimetry planning [3] [7]
Key Cytotoxic MechanismSinglet oxygen (¹O₂) production via energy transfer from triplet-state porphyrinOxidative damage to cellular structures; indirect anti-vascular effects

Role of Photosan III in Modern Oncological Therapeutics

Clinical Applications

  • Cholangiocarcinoma: Photosan III-PDT demonstrates significant survival benefits in unresectable cases. In Zoepf’s randomized trial, PDT plus stenting achieved a 21-month median survival versus 7 months with stenting alone. This approach improves biliary drainage and quality of life [1].
  • Gynecologic Cancers: Complete remission occurred in 8/13 patients with early-stage endometrial cancer or vaginal/vulvar recurrences following Photosan III-PDT (630 nm illumination via interstitial or superficial fiber optics) [5].
  • Palliative & Curative Roles: It is used curatively for early-stage esophageal/lung carcinomas and palliatively for obstructing tumors to restore luminal patency [1] [4].

Mechanistic Synergies

  • Immunomodulation: PDT with Photosan III induces acute inflammation, releasing damage-associated molecular patterns (DAMPs) that recruit dendritic cells. This promotes antitumor immunity, potentially controlling micrometastases [2].
  • Combination Therapies:
  • Cytokine Synergy: Combining Photosan III-PDT with TNF-α significantly enhances lymphoma cell killing in vitro via dual activation of apoptosis pathways [1].
  • Radiotherapy/Chemotherapy: Preclinical data suggest PDT potentiates conventional therapies through vascular disruption and oxygen radical sensitization [2] [6].

Technical Refinements

  • Light Delivery: Cylindrical diffuser fibers (2.5–7 cm length) enable endoscopic/intraluminal illumination. Cholangioscopy-guided PDT improves precision in biliary strictures [1].
  • Dosimetry Optimization: Standard light doses range from 180–240 J/cm² at 630 nm. ⁹⁹ᵐTc-labeled Photosan III scintigraphy allows patient-specific dosimetry by quantifying tumor-selective uptake [1] [3] [7].

Table 3: Key Clinical Evidence for Photosan III-PDT Efficacy

Tumor TypeStudy DesignOutcomeReference
Unresectable CholangiocarcinomaRandomized trial (n=32)Median survival: 21 months (PDT + stenting) vs. 7 months (stenting alone) [1]
Early Endometrial CancerCase series (n=7)Complete remission in primary FIGO Stage 1a tumors [5]
Recurrent Cervical/Vaginal CarcinomaCase series (n=4)50% complete remission rate [5]

Properties

CAS Number

136219-06-2

Product Name

photosan III

Molecular Formula

C10H7NO4

Synonyms

photosan III

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.